Potassium (2-nitrophenyl)trifluoroborate
Overview
Description
Potassium (2-nitrophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Scientific Research Applications
Potassium (2-nitrophenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Potassium (2-nitrophenyl)trifluoroborate is a versatile and stable boronic acid surrogate . It is primarily targeted in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, making this compound an essential reagent in organic chemistry .
Mode of Action
The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in Suzuki-Miyaura cross-coupling reactions . The this compound compound provides a boron atom that forms a bond with an organic halide or pseudohalide in the presence of the catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds via Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The molecular and cellular effects of the action of this compound are seen in the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide variety of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under many commonly used and harsh reaction conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . The compound’s efficacy in Suzuki-Miyaura cross-coupling reactions can also be affected by the choice of catalyst and the reaction conditions .
Preparation Methods
Potassium (2-nitrophenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). This method involves the conversion of boronic acids to trifluoroborate salts, which are stable and easy to handle . The general reaction scheme is as follows:
RB(OH)2+KHF2→K[RBF3]+H2O
In industrial settings, the preparation of this compound follows similar synthetic routes but may involve optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Potassium (2-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile and reacts with electrophiles without the need for transition-metal catalysts.
Suzuki-Miyaura Coupling: This is one of the most common reactions involving organotrifluoroborates.
Oxidation and Reduction:
Comparison with Similar Compounds
Potassium (2-nitrophenyl)trifluoroborate can be compared with other organotrifluoroborates such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium cyclohexyltrifluoroborate These compounds share similar stability and reactivity profiles but differ in their specific applications and the nature of the R group attached to the boron atom .
This compound stands out due to the presence of the nitrophenyl group, which can impart unique electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-(2-nitrophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-3-1-2-4-6(5)11(12)13;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOFKWMHZKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382338 | |
Record name | Potassium (2-nitrophenyl)trifluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-64-2 | |
Record name | Potassium (2-nitrophenyl)trifluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-nitrophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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